molecular formula C16H19NO4S B6330251 3-(Benzyloxy)azetidine benzenesulfonate CAS No. 1993178-75-8

3-(Benzyloxy)azetidine benzenesulfonate

Cat. No.: B6330251
CAS No.: 1993178-75-8
M. Wt: 321.4 g/mol
InChI Key: PUVCBEHNDGDSDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)azetidine benzenesulfonate typically involves the reaction of azetidine with benzyl bromide. The specific synthesis method can be referenced from relevant organic synthesis literature . One common method involves the use of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate, which is treated with methanolic hydrochloric acid at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)azetidine benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Red

Properties

IUPAC Name

benzenesulfonic acid;3-phenylmethoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C6H6O3S/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11H,6-8H2;1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVCBEHNDGDSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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